2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes chloro, ethoxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds such as 3-chloro-4-ethoxyaniline and 2-chloro-6-fluorobenzaldehyde.
Cyclization Reaction: These intermediates undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the dihydropyrimido[1,2-a]benzimidazole core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Quinones and related oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
Medicinally, this compound is being investigated for its potential therapeutic effects. It has been explored as a lead compound in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. Its ability to interact with specific molecular targets makes it a valuable candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. For example, in cancer research, it may inhibit the activity of kinases involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
Uniqueness
What sets 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole apart from similar compounds is its specific combination of chloro, ethoxy, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to interact with multiple molecular targets and its potential for diverse applications highlight its significance in scientific research.
Properties
Molecular Formula |
C24H18Cl2FN3O |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H18Cl2FN3O/c1-2-31-22-11-10-14(12-16(22)26)19-13-21(23-15(25)6-5-7-17(23)27)30-20-9-4-3-8-18(20)28-24(30)29-19/h3-13,21H,2H2,1H3,(H,28,29) |
InChI Key |
CEEHKFZVBBTSOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=C(C=CC=C5Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.